

5-Methoxy-2-mercaptopbenzimidazole CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Methoxy-2-mercaptopbenzimidazole
Cat. No.:	B030804

[Get Quote](#)

An In-depth Technical Guide to **5-Methoxy-2-mercaptopbenzimidazole**

Core Compound Details

CAS Number: 37052-78-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Structure:

- Molecular Formula: C₈H₈N₂OS[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 180.23 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)
- IUPAC Name: 5-methoxy-1,3-dihydrobenzimidazole-2-thione[\[4\]](#)
- SMILES: COC1=CC2=C(C=C1)NC(=S)N2[\[1\]](#)[\[4\]](#)
- InChI Key: KOFBRZWVWJCLGM-UHFFFAOYSA-N[\[2\]](#)[\[4\]](#)
- Synonyms: 5-Methoxy-2-benzimidazolethiol, 5-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione, Omeprazole Impurity A[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)

This guide provides a comprehensive overview of **5-Methoxy-2-mercaptopbenzimidazole**, a heterocyclic building block and a key intermediate in the synthesis of pharmaceuticals like the proton-pump inhibitor Omeprazole.[\[6\]](#)[\[7\]](#) The compound is also a subject of research for its own

biological activities, including potential anticancer, antimicrobial, and anticonvulsant properties.

[8][9][10]

Quantitative Data

Physicochemical Properties

Property	Value	Source(s)
Melting Point	255-263 °C	[1][6]
Boiling Point	309.4 °C (Predicted)	[1][6]
Flash Point	140.9 °C	[1]
pKa	10.13 ± 0.30 (Predicted)	[6]
LogP	1.52 - 2.399	[2][6]
Water Solubility	Insoluble	[6]
Appearance	Off-white to light yellowish-brown powder	[6][7][11]

Spectroscopic Data

While specific peak values are proprietary or require database access, the characteristic spectroscopic data are summarized below.

Technique	Description
¹ H NMR	The spectrum would show signals corresponding to the aromatic protons on the benzimidazole ring and a distinct singlet for the methoxy (-OCH ₃) group protons.
¹³ C NMR	The spectrum would display characteristic peaks for the carbon atoms in the benzimidazole core, the methoxy carbon, and the thione (C=S) carbon.
FTIR (ATR)	The infrared spectrum exhibits characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=S stretching, and C-O stretching of the methoxy group. [4] [12]
Mass Spec.	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 180.04).

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-mercaptopbenzimidazole

This protocol is based on the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide. [\[13\]](#)

Materials:

- 4-methoxy-o-phenylenediamine
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
- Ethanol

- Water
- Dichloromethane (CH_2Cl_2)

Procedure:

- A solution of potassium hydroxide (3.8 g, 0.067 M) in ethanol (20 mL) and water (7 mL) is prepared.
- To this solution, add 2.5 mL of carbon disulfide (3.09 g, 0.04 M). The mixture is stirred for 30 minutes at ambient temperature.
- The reaction mixture is cooled to 0°C, and 4-methoxy-o-phenylenediamine (5.23 g, 0.03 M) is added slowly.
- The mixture is then heated to reflux and stirred for 4 hours.
- After reflux, the reaction is allowed to stir at ambient temperature overnight.
- The solvent is evaporated in vacuo, and the residue is diluted with dichloromethane.
- Addition of water causes a precipitate to form. This precipitate is suspended in dichloromethane and acidified to a pH of 4.
- The resulting purple crystalline solid is collected by filtration to yield **5-methoxy-2-mercaptopbenzimidazole** (yield: 3.4 g, 63%).[\[13\]](#)

Protocol 2: Structural Elucidation via Spectroscopy

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[\[12\]](#)

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methoxy-2-mercaptopbenzimidazole** in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum to identify all unique carbon environments.

B. Fourier-Transform Infrared (FTIR) Spectroscopy[12]

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powdered sample directly onto the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-H, C=S, C-O) present in the molecule.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for analyzing **5-Methoxy-2-mercaptobenzimidazole** by reverse-phase (RP) HPLC.[2]

Materials:

- Column: Newcrom R1 or equivalent C18 column.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.
- Instrumentation: A standard HPLC system with a UV detector.

Procedure:

- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

- Prepare a standard solution of **5-Methoxy-2-mercaptopbenzimidazole** in a suitable solvent (e.g., methanol or the mobile phase).
- Inject the sample onto the column.
- Run the analysis under isocratic or gradient conditions, monitoring the elution at a suitable UV wavelength.
- The method is scalable and can be adapted for preparative separation to isolate impurities.

[2]

Visualizations

Molecular Structure and Analysis Workflow

The following diagrams illustrate the molecule's structure and a typical workflow for its structural confirmation.

Caption: Molecular structure of **5-Methoxy-2-mercaptopbenzimidazole**.

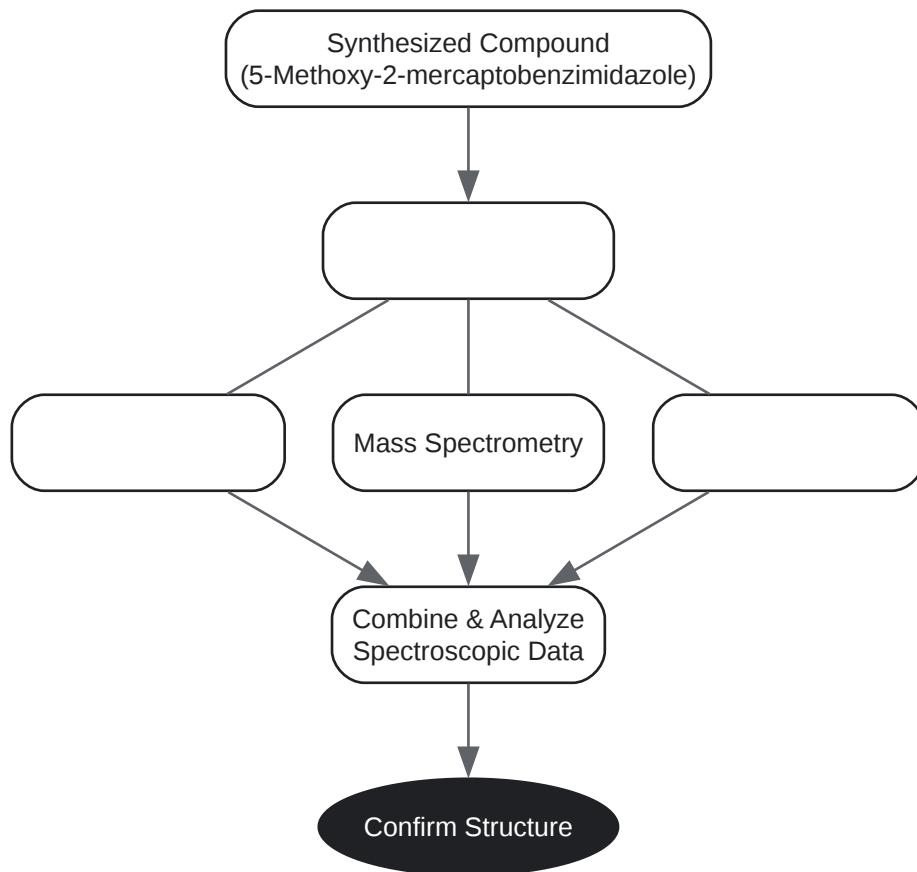


Figure 2: Workflow for Structure Elucidation

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of the target compound.[12]

Application-Related Workflow

This compound's deuterated analog is often used as an internal standard in metabolic studies.
[14]

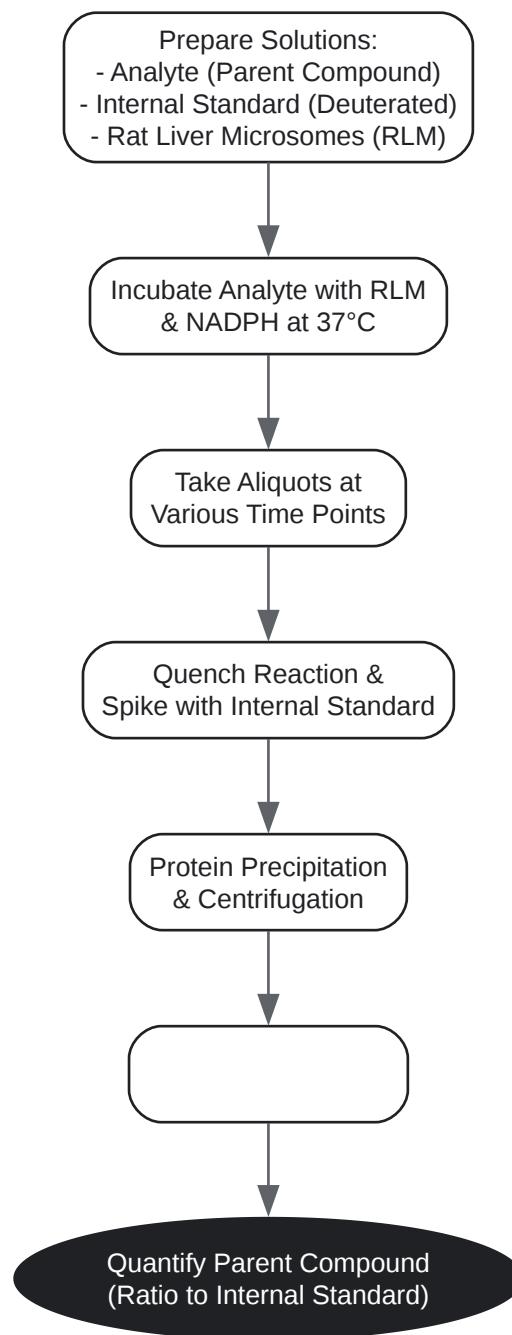


Figure 3: Metabolic Stability Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for quantifying metabolic stability using a deuterated internal standard.[14]

Synthetic Pathway Application

5-Methoxy-2-mercaptopbenzimidazole is a versatile intermediate for synthesizing more complex molecules, such as derivatives with potential anti-cancer activity, through reactions like S-alkylation.[8][15]

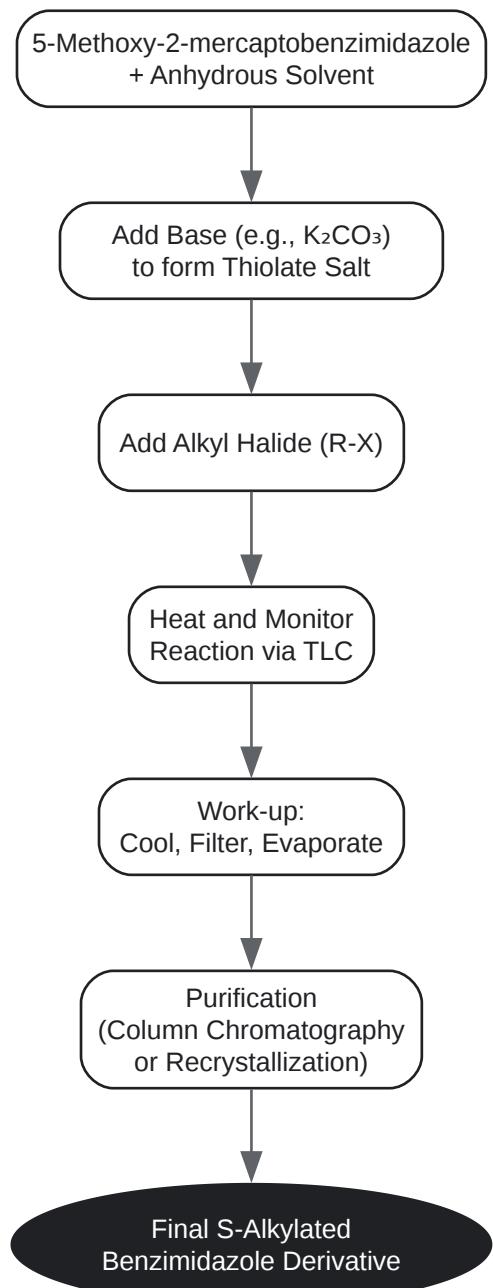


Figure 4: Generalized S-Alkylation Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the S-alkylation of **5-Methoxy-2-mercaptopbenzimidazole**.
[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. 5-Methoxy-2-mercaptopbenzimidazole | SIELC Technologies [sielc.com]
- 3. scbt.com [scbt.com]
- 4. 5-Methoxy-2-mercaptopbenzimidazole | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 7. sheetalchemicals.com [sheetalchemicals.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Methoxy-2-mercaptopbenzimidazole, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Methoxy-2-mercaptopbenzimidazole CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030804#5-methoxy-2-mercaptopbenzimidazole-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com